molecular formula C9H8N2O3 B6282322 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1467376-70-0

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B6282322
CAS RN: 1467376-70-0
M. Wt: 192.2
InChI Key:
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Description

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (HMIPC) is a synthetic organic compound belonging to the imidazopyridine family. It is a versatile and widely used building block in organic synthesis and is of great interest in the field of medicinal chemistry due to its potential applications in drug discovery. HMIPC is a structural analog of imidazole and has been used in a variety of drug discovery programs.

Scientific Research Applications

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been used in a number of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the human immunodeficiency virus (HIV) protease, inhibitors of the human immunodeficiency virus (HIV) reverse transcriptase, and inhibitors of the HIV integrase. 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has also been used in the synthesis of a variety of anti-cancer agents, such as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibitors of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, and inhibitors of the human epidermal growth factor receptor 3 (HER3) tyrosine kinase.

Mechanism of Action

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a structural analog of imidazole and acts as a competitive inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can reduce the production of leukotrienes and thus reduce inflammation.
Biochemical and Physiological Effects
6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to reduce inflammation by inhibiting the enzyme 5-LOX. In addition, 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage. 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of vascular tone and blood pressure.

Advantages and Limitations for Lab Experiments

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a versatile and widely used building block in organic synthesis and is of great interest in the field of medicinal chemistry due to its potential applications in drug discovery. It has the advantage of being relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation is that it is not a naturally occurring compound and is thus not found in nature, making it difficult to study its effects in vivo.

Future Directions

The potential applications of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid are numerous, and further research is needed to explore its full potential. Potential future directions include further studies into its anti-inflammatory effects, its ability to inhibit ROS production, and its ability to inhibit the production of pro-inflammatory cytokines. In addition, further studies are needed to explore the potential of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid as an anti-cancer agent, as well as its potential use in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Finally, further research is needed to explore the potential of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid as an adjuvant to other drugs in order to enhance their therapeutic effects.

Synthesis Methods

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized in a three-step process from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylpyridine with ethyl chloroformate to form the ethyl ester of 4-chloro-2-methyl-6-hydroxymethyl-imidazo[1,2-a]pyridine-2-carboxylic acid (6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acidEE). The second step involves the hydrolysis of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acidEE in an aqueous solution of sodium hydroxide to yield 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. The third step involves the deprotection of the hydroxy group of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with aqueous hydrochloric acid to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of 2-cyanopyridine with formaldehyde and ammonium acetate to form 6-(hydroxymethyl)imidazo[1,2-a]pyridine. This intermediate is then oxidized to form the final product, 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid.", "Starting Materials": [ "2-cyanopyridine", "formaldehyde", "ammonium acetate", "oxidizing agent" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with formaldehyde and ammonium acetate in the presence of a catalyst to form 6-(hydroxymethyl)imidazo[1,2-a]pyridine.", "Step 2: The intermediate 6-(hydroxymethyl)imidazo[1,2-a]pyridine is then oxidized using an oxidizing agent to form the final product, 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid." ] }

CAS RN

1467376-70-0

Product Name

6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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